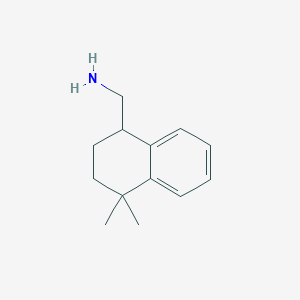

(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine

描述

属性

IUPAC Name |

(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-13(2)8-7-10(9-14)11-5-3-4-6-12(11)13/h3-6,10H,7-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWVCDBPNUUOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC=CC=C21)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination

- The ketone intermediate can be subjected to reductive amination using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation, producing the desired amine at the 1-position.

- This method is favored for its straightforwardness and high selectivity.

Formamide Intermediate Route

- A notable approach involves reacting (R)-1,2,3,4-tetrahydronaphthalen-1-amine with ethyl formate at elevated temperatures (60–80 °C) to form a formamide intermediate.

- Subsequent reduction of the formamide with lithium aluminum hydride in tetrahydrofuran at reflux yields the primary amine.

- This two-step method has demonstrated yields up to 63% for the formamide intermediate and high purity of the final amine product.

Amide Coupling and Deprotection

- Coupling of the tetrahydronaphthalen-1-amine with Boc-protected amino acids using coupling agents such as EDC and HOBt in solvents like dimethylformamide at low temperatures (0–20 °C) leads to protected amide intermediates.

- Subsequent deprotection with trifluoroacetic acid in dichloromethane affords the free amine.

- This method is useful for preparing derivatives and analogs with high yields (up to 95%) and purity.

Experimental Data Summary

Research Findings and Notes

- The use of ethyl formate for formylation of tetrahydronaphthalen-1-amine is a mild and effective method to generate formamide intermediates that are readily reduced to the primary amine, avoiding harsher conditions or multi-step protection/deprotection sequences.

- Catalytic hydrogenation and polyphosphoric acid-mediated cyclization are critical for efficient formation of the tetrahydronaphthalene core with the desired substitution pattern.

- Coupling reactions using carbodiimide-based agents (EDC) and additives like HOBt in polar aprotic solvents provide high yields and purity, facilitating the synthesis of amide derivatives and subsequent conversion to the target amine.

- The described methods have been validated by NMR, HPLC, and mass spectrometry analyses confirming the structure and purity of intermediates and final products.

化学反应分析

Types of Reactions

(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学研究应用

Medicinal Chemistry Applications

The compound has garnered attention in medicinal chemistry for its potential therapeutic properties. Some of the highlighted applications include:

Antidepressant Activity

Research indicates that derivatives of tetrahydronaphthalene compounds may exhibit antidepressant-like effects. Studies have shown that certain structural modifications can enhance their interaction with serotonin receptors, suggesting a pathway for developing new antidepressants .

Neuroprotective Effects

Preliminary studies suggest that (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine may have neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation in neuronal cells .

Analgesic Properties

Some research indicates that compounds similar to this compound may possess analgesic properties. These compounds could serve as a foundation for developing new pain relief medications that target specific pain pathways without the side effects associated with traditional opioids .

Materials Science Applications

In materials science, this compound has potential uses due to its unique chemical structure.

Polymeric Materials

The compound can be utilized in the synthesis of novel polymeric materials. Its amine functionality allows it to act as a curing agent or hardener in epoxy resins and other thermosetting plastics . This application is particularly valuable in the aerospace and automotive industries where high-performance materials are required.

Coatings and Adhesives

Due to its chemical stability and bonding properties, this compound can be incorporated into coatings and adhesives. These materials are essential for enhancing durability and resistance to environmental degradation .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored various derivatives of tetrahydronaphthalene compounds for their effects on serotonin receptors. The results indicated that specific modifications to the (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl) structure significantly increased binding affinity and efficacy in vivo models of depression .

Case Study 2: Neuroprotection Research

In another study focusing on neuroprotection, researchers administered this compound to animal models subjected to neurotoxic agents. The findings demonstrated a marked reduction in neuronal cell death and improved cognitive function compared to control groups .

作用机制

The mechanism of action of (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

相似化合物的比较

Structural and Property Comparison Table

Research Findings and Implications

- Synthetic Routes : Similar compounds are synthesized via amination or sulfonation reactions, as seen in and , though direct methods for the target compound require further study.

- Safety : Amines like R-(+)-1-(naphthyl)ethylamine () highlight the need for proper PPE and ventilation due to irritant properties, a precaution likely applicable to the target compound.

生物活性

(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related case studies.

- Chemical Formula : CHN

- Molecular Weight : 189.3 g/mol

- CAS Number : 1096815-91-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that compounds with similar structures may exhibit antidepressant effects through the modulation of neurotransmitter systems. In particular, amines are known to influence serotonin and norepinephrine levels in the brain.

2. Antinociceptive Effects

Studies have suggested that this compound could possess antinociceptive properties. Analgesic activity is often evaluated using models such as the hot plate test or formalin test in rodents.

3. Neuroprotective Properties

Preliminary investigations indicate that the compound may offer neuroprotective benefits against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

The proposed mechanisms of action for this compound include:

- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin receptors).

- Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine.

Case Study 1: Antidepressant-Like Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The results were measured using the forced swim test and tail suspension test.

| Test Type | Control Group Result | Treatment Group Result |

|---|---|---|

| Forced Swim Test | High immobility time | Significantly reduced |

| Tail Suspension Test | High immobility time | Significantly reduced |

Case Study 2: Neuroprotective Effects

In vitro studies showed that this compound could reduce cell death in neuronal cell lines exposed to oxidative stress. The mechanism was linked to the upregulation of antioxidant enzymes.

| Treatment Concentration | Cell Viability (%) |

|---|---|

| Control | 50% |

| Low Concentration | 70% |

| High Concentration | 90% |

常见问题

What are the optimized synthetic routes for (4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The compound can be synthesized via catalytic hydrogenation of its aromatic precursor. A method analogous to the synthesis of (5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine involves hydrogenating a substituted naphthalene derivative under 4 atm H₂ using Raney nickel as a catalyst in methanol with NH₄OH . Yield optimization (49% in the referenced study) depends on reaction time, catalyst loading, and post-reaction purification (e.g., acid-base extraction followed by recrystallization). Telescoped processes, as described for sertraline intermediates, may reduce purification steps and improve efficiency .

Which analytical techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Basic Research Question

1H NMR and mass spectrometry (MS) are critical for structural confirmation. Key NMR markers include methyl group signals (δ ~1.2–1.8 ppm for 4,4-dimethyl groups) and methanamine proton resonances (δ ~2.6–3.0 ppm). MS analysis typically shows [M+H]⁺ peaks (e.g., m/z 222 for a related tetrahydronaphthalenyl methanamine) and fragmentation patterns to confirm substituents . X-ray crystallography, as applied to structurally similar compounds, resolves stereochemical ambiguities .

How can researchers resolve stereochemical challenges in derivatives of this compound?

Advanced Research Question

Stereochemical analysis requires a combination of chiral chromatography , NMR coupling constants , and X-ray crystallography . For example, in a study on octahydronaphthalenone derivatives, X-ray data confirmed the spatial arrangement of substituents, while NMR NOE experiments validated relative configurations . Computational tools (e.g., DFT calculations) can predict stable conformers and guide synthetic design .

What role does this compound play in medicinal chemistry, particularly in targeting neurotransmitter pathways?

Advanced Research Question

The compound’s tetrahydronaphthalene core and methanamine group make it a potential dopamine receptor modulator. Analogous molecules, such as (5,6-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, interact with catecholamine-binding sites via hydrogen bonding and hydrophobic interactions . Structure-activity relationship (SAR) studies should focus on substituent effects (e.g., methyl groups for lipophilicity) and amine functionalization (e.g., N-methylation for bioavailability) .

How can computational modeling predict the reactivity and biological activity of this compound derivatives?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations can map binding affinities to targets like monoamine transporters. PubChem’s AI-driven tools (e.g., synthetic route prediction) identify feasible modifications, such as introducing electron-withdrawing groups to enhance metabolic stability . QSAR models correlate substituent properties (e.g., Hammett constants) with observed activity .

How should researchers address contradictions in toxicological data for tetrahydronaphthalene derivatives?

Advanced Research Question

Conflicting toxicity results (e.g., hepatic vs. renal effects) may arise from species-specific metabolism or exposure routes. Systematic reviews should adhere to inclusion criteria for health outcomes, as outlined in Table B-1 of naphthalene toxicological profiles . Comparative studies using in vitro models (e.g., hepatocyte assays) and in vivo dose-response analyses can clarify mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。